molecular formula C24H29FN6 B1684352 Ralimetinib CAS No. 862505-00-8

Ralimetinib

Numéro de catalogue B1684352
Numéro CAS: 862505-00-8
Poids moléculaire: 420.5 g/mol
Clé InChI: XPPBBJCBDOEXDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ralimetinib, also known as LY2228820, is a small molecule experimental cancer drug in development by Eli Lilly . It was originally thought to be a p38 mitogen-activated protein kinase (MAPK) inhibitor, but it has since been reported that it acts instead as an epidermal growth factor receptor (EGFR) inhibitor .


Molecular Structure Analysis

This compound has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . The structure of this compound bound to EGFR has been solved and is available in the Protein Data Bank .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . Its plasma exposure (Cmax and AUC) increases in a dose-dependent manner .

Applications De Recherche Scientifique

Traitement et gestion du cancer

Ralimetinib, identifié comme le dimésylate de LY2228820, est un inhibiteur sélectif de petite molécule de la p38 MAPK, une protéine qui régule la production de cytokines dans le microenvironnement tumoral. Cette régulation permet aux cellules cancéreuses de survivre malgré diverses contraintes telles que le stress oncogénique, la radiothérapie, la chimiothérapie et les thérapies ciblées. En inhibant la p38 MAPK, le this compound a des applications potentielles dans le traitement du cancer en perturbant les mécanismes de survie des cellules cancéreuses .

Recherche sur le cancer colorectal (CCR)

Dans les cellules CCR, la relation entre la p38α et la β-caténine - une molécule clé dans la progression du CCR - a été caractérisée à l'aide du this compound. Le rôle du composé dans l'activité transcriptionnelle de la β-caténine a été évalué par inhibition pharmacologique, suggérant son utilité dans la recherche sur le CCR et ses applications thérapeutiques potentielles .

Profilage pharmacogénique

Le this compound a été utilisé dans des expériences de profilage pharmacogénique pour comprendre sa ressemblance avec les médicaments ciblant l'EGFR. Il a démontré sa capacité à inhiber l'activité de la kinase EGFR, ce qui est significatif car l'EGFR est une cible courante dans le traitement du cancer. Cela suggère que le this compound pourrait être réaffecté ou utilisé en combinaison avec d'autres inhibiteurs de l'EGFR pour des effets thérapeutiques améliorés .

Mécanisme D'action

Target of Action

Ralimetinib, also known as LY2228820, was initially developed as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway . Recent studies have suggested that it primarily functions as an inhibitor of the epidermal growth factor receptor (egfr) .

Mode of Action

This compound was thought to inhibit the p38 MAPK pathway, which is known to regulate the production of cytokines in the tumor microenvironment and enable cancer cells to survive despite oncogenic stress, radiotherapy, chemotherapy, and targeted therapies . Recent research suggests that this compound functions primarily as an egfr inhibitor . It has been shown to inhibit EGFR kinase activity, and its effects are blocked by the expression of the EGFR-T790M gatekeeper mutation .

Biochemical Pathways

The p38 MAPK pathway, originally thought to be the primary target of this compound, plays a crucial role in cellular responses to stress signals from the environment . The discovery of this compound’s action on egfr suggests that it may also impact the egfr signaling pathway, which is involved in regulating cell growth and survival .

Pharmacokinetics

In clinical trials, this compound was administered orally every 12 hours on days 1 to 14 of a 28-day cycle . The plasma exposure of this compound (Cmax and AUC) increased in a dose-dependent manner .

Result of Action

This compound has been shown to inhibit EGFR kinase activity, which can lead to a decrease in cell proliferation and survival . In addition, it has been used in trials studying the treatment of various types of cancer, including postmenopausal, advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the p38 MAPK pathway, which this compound was originally designed to target, is activated in response to environmental factors, oncogenic stress, radiotherapy, and chemotherapy . Furthermore, the EGFR pathway, which this compound is now known to inhibit, can also be influenced by the tumor microenvironment .

Safety and Hazards

Ralimetinib is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Ralimetinib has advanced to phase 2 clinical trials in oncology . Future clinical trials involving this compound could incorporate EGFR mutation status as a biomarker to identify sensitive patients .

Propriétés

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBBJCBDOEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN6
Record name Ralimetinib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ralimetinib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235456
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862505-00-8
Record name 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862505-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ralimetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralimetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALIMETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralimetinib
Reactant of Route 2
Reactant of Route 2
Ralimetinib
Reactant of Route 3
Reactant of Route 3
Ralimetinib
Reactant of Route 4
Reactant of Route 4
Ralimetinib
Reactant of Route 5
Reactant of Route 5
Ralimetinib
Reactant of Route 6
Ralimetinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.